molecular formula C18H18N2O3 B2709303 N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-35-0

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2709303
CAS No.: 851989-35-0
M. Wt: 310.353
InChI Key: SDMMBRFFSVSJLN-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a high-purity chemical compound offered for research and development purposes. This benzoxazolone-based propanamide is of significant interest in medicinal chemistry, particularly in the investigation of novel therapeutic agents. Structurally related compounds have been explored as potential inhibitors of parasitic targets, such as the Plasmodium falciparum equilibrative nucleoside transporter (PfENT1) . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. Its defined structure and properties make it a valuable asset for studying structure-activity relationships (SAR) in drug discovery projects, especially those targeting infectious diseases. This product is intended for research use only by trained professionals and is not intended for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the compound's specific properties and suitability for their applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMMBRFFSVSJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Propanamide Side Chain: The propanamide side chain can be introduced via an amide coupling reaction. This involves reacting the benzoxazole derivative with 3-(3,5-dimethylphenyl)propanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been investigated for its biological activities, particularly in oncology and antimicrobial research.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study 1: Breast Cancer Cells
    • In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis.
    • Mechanism: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins were observed.
  • Case Study 2: Lung Cancer Cells
    • A study revealed that the compound inhibited the growth of A549 lung cancer cells by interfering with the PI3K/Akt signaling pathway.
    • Result: A reduction in tumor size was noted in xenograft models treated with this compound.

Antimicrobial Activity

Research has also highlighted the compound's potential as an antimicrobial agent.

  • Case Study 3: Bacterial Inhibition
    • Tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • Mechanism: The compound disrupts bacterial cell wall synthesis.
  • Case Study 4: Fungal Activity
    • The compound was effective against Candida albicans, indicating its potential use in treating fungal infections.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Benzoxazole Ring :
    • The benzoxazole moiety is synthesized via cyclization reactions involving appropriate precursors such as o-amino phenols and carbonyl compounds.
  • Amide Bond Formation :
    • The final product is obtained through coupling reactions between the benzoxazole derivative and the dimethylphenyl propanamide.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 3,5-dimethylphenyl group in the target compound is structurally analogous to substituents in highly active photosynthetic electron transport (PET) inhibitors. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) demonstrates that meta-substituted methyl groups optimize PET-inhibiting activity by balancing lipophilicity and steric accessibility . Comparatively, para-substituted derivatives (e.g., N-(4-methylphenyl) analogs) often exhibit reduced activity due to unfavorable electronic or spatial interactions with target enzymes .

Table 1: Substituent Effects on Bioactivity
Compound Substituent Position Core Structure IC50 (PET Inhibition)
N-(3,5-dimethylphenyl)-target compound 3,5-dimethylphenyl Benzoxazol-propanamide Not reported
N-(3,5-dimethylphenyl)-naphthalenamide 3,5-dimethylphenyl Hydroxynaphthalene 10 µM
N-(2,5-dimethylphenyl)-naphthalenamide 2,5-dimethylphenyl Hydroxynaphthalene 10 µM
N-(4-methylphenyl)-thiazolamide [7d] 4-methylphenyl Oxadiazole-thiazole Not reported

Core Heterocyclic Moieties

The benzoxazole core in the target compound differs from related heterocycles in analogs:

  • Hydroxynaphthalene carboxamides (): These exhibit strong PET inhibition due to planar aromatic systems that facilitate π-π stacking in photosystem II. The hydroxyl group may participate in hydrogen bonding .
  • Oxadiazole-thiazole derivatives (): Compounds like 7c–7f incorporate sulfanyl and amino-thiazole groups, which enhance solubility and metal-binding capacity but may reduce membrane penetration compared to benzoxazoles .
Table 2: Core Structure Influence on Properties
Core Structure Key Features Potential Applications
Benzoxazole Electron-deficient, rigid, lipophilic Enzyme inhibition, agrochemicals
Hydroxynaphthalene Planar, H-bond donor Photosynthesis inhibitors
Oxadiazole-thiazole Polar, metal-coordinating Antimicrobials, catalysis

Lipophilicity and Molecular Weight

Lipophilicity, influenced by substituents, correlates with bioactivity. However, its molecular weight (~330–350 g/mol) is comparable to active PET inhibitors (e.g., 375–389 g/mol for oxadiazole-thiazole derivatives) .

Biological Activity

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propanamide group linked to a benzoxazole moiety, which contributes to its biological activity. The molecular formula is C18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3}, with a molecular weight of approximately 344.8 g/mol. The presence of the dimethylphenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • P-glycoprotein (P-gp) Inhibition : Recent studies have shown that compounds similar to this one can inhibit P-glycoprotein, a membrane protein that plays a critical role in drug transport and resistance. In vitro assays demonstrated that these compounds enhance the uptake of chemotherapeutic agents like doxorubicin in cancer cells overexpressing P-gp .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, in studies involving Jurkat and A-431 cells, it demonstrated significant growth inhibition with IC50 values comparable to established anticancer drugs .
  • Anthelmintic Properties : Preliminary screenings have suggested anthelmintic activity, indicating potential use in treating parasitic infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
P-glycoprotein InhibitionEnhances drug uptake in resistant cancer cells by inhibiting P-gp function
Anticancer ActivitySignificant cytotoxic effects observed in Jurkat and A-431 cell lines
Anthelmintic ActivityPotential efficacy against parasitic infections demonstrated through random screening

Detailed Studies

  • In Vitro Assays : A study involving the compound's interaction with P-glycoprotein showed that it binds effectively to the transmembrane domain, enhancing the intracellular concentration of co-administered drugs like Rhodamine 123 by up to 15.6-fold in resistant cell lines .
  • Cytotoxicity Testing : Another research effort assessed the compound's cytotoxicity across multiple cancer cell lines using the MTT assay. Results indicated that it possesses an IC50 value less than that of doxorubicin in some cases, suggesting strong potential as an anticancer agent .
  • Anthelmintic Screening : In a screening study using Caenorhabditis elegans, compounds from a library including this compound were tested for activity against nematodes. The results indicated promising anthelmintic effects, warranting further investigation into its mechanism of action against helminths .

Q & A

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide?

The synthesis typically involves multi-step reactions starting with cyclization of substituted benzoxazole precursors. Key steps include:

  • Cyclization : Reacting 2-aminophenol derivatives with chloroacetyl chloride under basic conditions to form the benzoxazole ring .
  • Amide coupling : Introducing the propanamide moiety via coupling reagents (e.g., EDC/HOBt) between the benzoxazole intermediate and 3,5-dimethylphenylamine .
  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with temperature control (0–25°C) to minimize side reactions .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively .

Q. What biological activities are associated with this compound?

Benzoxazole derivatives exhibit:

  • Antimicrobial activity : Potential inhibition of bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions with the dimethylphenyl group .
  • Anti-inflammatory effects : Modulation of COX-2 pathways, as observed in structurally similar benzoxazole-propanamide analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Lower temperatures (0–5°C) during amide coupling reduce racemization .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate cyclization .
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) to isolate high-purity intermediates .
  • Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress .

Q. How can researchers resolve discrepancies in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial tests) across labs .
  • Structural analogs : Compare activity of N-(3,5-dimethylphenyl) derivatives with other substituents (e.g., chloro or methoxy groups) to isolate structure-activity relationships (SAR) .
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate experimental setups .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with enzymes like DNA gyrase, focusing on the benzoxazole core’s π-π stacking with aromatic residues .
  • Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data .

Q. What strategies are used to study structure-activity relationships (SAR) in benzoxazole-propanamide derivatives?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-donating (OCH₃) groups at the 3,5-dimethylphenyl position to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the benzoxazole ring with benzothiazole or indole moieties to evaluate scaffold flexibility .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzoxazole carbonyl) using software like Schrödinger’s Phase .

Q. How is the compound’s stability evaluated under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests robustness for storage) .
  • Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation .

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